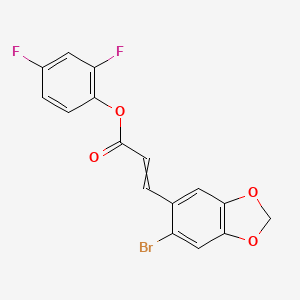
(2,4-Difluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Difluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that belongs to the class of phenylpropenoates. This compound is characterized by the presence of a difluorophenyl group and a bromobenzodioxolyl group connected through a propenoate linkage. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorophenol and 6-bromo-1,3-benzodioxole.
Formation of Propenoate Linkage: The key step involves the formation of the propenoate linkage. This can be achieved through a Heck coupling reaction, where 2,4-difluorophenyl iodide is reacted with 6-bromo-1,3-benzodioxole in the presence of a palladium catalyst and a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of Reaction: The Heck coupling reaction can be scaled up using larger reactors and optimized reaction conditions to maximize yield and minimize by-products.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(2,4-Difluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the propenoate group to an alcohol.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzodioxole derivatives.
科学的研究の応用
(2,4-Difluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,4-Difluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in biological processes.
Pathways: Modulating signaling pathways that regulate cell growth, apoptosis, or other cellular functions.
類似化合物との比較
Similar Compounds
2,4-difluorophenyl (E)-3-(4-bromo-1,3-benzodioxol-5-yl)-2-propenoate: Similar structure with a different bromine position.
2,4-difluorophenyl (E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-propenoate: Similar structure with chlorine instead of bromine.
2,4-difluorophenyl (E)-3-(6-bromo-1,3-benzodioxol-4-yl)-2-propenoate: Similar structure with a different propenoate linkage position.
Uniqueness
(2,4-Difluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate is unique due to its specific substitution pattern and the presence of both difluorophenyl and bromobenzodioxolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C16H9BrF2O4 |
|---|---|
分子量 |
383.14 g/mol |
IUPAC名 |
(2,4-difluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C16H9BrF2O4/c17-11-7-15-14(21-8-22-15)5-9(11)1-4-16(20)23-13-3-2-10(18)6-12(13)19/h1-7H,8H2 |
InChIキー |
YFFOWADVYOZXBS-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=C(C=C(C=C3)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















